molecular formula C16H12O2 B3033052 5,5-Diphenyl-2(5H)-furanone CAS No. 7477-77-2

5,5-Diphenyl-2(5H)-furanone

Cat. No.: B3033052
CAS No.: 7477-77-2
M. Wt: 236.26 g/mol
InChI Key: VDLXVOZLUMBPCO-UHFFFAOYSA-N
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Description

5,5-Diphenyl-2(5H)-furanone is an organic compound with a furanone core structure substituted with two phenyl groups at the 5-position

Mechanism of Action

Target of Action

5,5-Diphenyl-2(5H)-furanone, also known as phenytoin , primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Phenytoin interacts with its targets by blocking the sodium channels . This action stabilizes the neuronal membrane and decreases neuronal hyperexcitability . By inhibiting the overactive sodium channels, phenytoin prevents the rapid, repetitive firing of action potentials that characterizes seizure activity .

Biochemical Pathways

The primary biochemical pathway affected by phenytoin involves the modulation of sodium influx in neurons . By blocking sodium channels, phenytoin inhibits the generation and conduction of nerve impulses, thereby reducing the spread of seizure activity within the brain .

Pharmacokinetics

Phenytoin exhibits complex pharmacokinetics, characterized by saturable metabolism . It is extensively metabolized in the liver by hydroxylation to various metabolites . The isoenzymes responsible for the hydroxylation of phenytoin are CYP2C9 (~80%) and CYP2C19 (~20%) . Phenytoin’s elimination follows Michaelis–Menten (saturable, zero-order) kinetics, meaning that plasma half-life and clearance are dose-dependent .

Result of Action

The molecular and cellular effects of phenytoin’s action include a decrease in neuronal hyperexcitability and a stabilization of neuronal membranes . This results in a reduction of seizure activity and an overall decrease in the symptoms of epilepsy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenytoin. For instance, the presence of other drugs can affect phenytoin’s metabolism and clearance, potentially leading to drug interactions . Additionally, individual genetic variations in the enzymes responsible for phenytoin’s metabolism can influence the drug’s efficacy and the patient’s response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzil with thiourea in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is usually refluxed, followed by cooling, acidification, and recrystallization to obtain the target compound .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using readily available raw materials, maintaining controlled reaction conditions, and employing efficient purification techniques. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,5-Diphenyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can yield dihydrofuranone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups on the phenyl rings .

Scientific Research Applications

5,5-Diphenyl-2(5H)-furanone has several applications in scientific research:

Comparison with Similar Compounds

    5,5-Diphenylhydantoin (Phenytoin): An anticonvulsant used in the treatment of epilepsy.

    5,5-Diphenyl-2-thiohydantoin: Known for its anti-proliferative and anti-angiogenic activities.

Comparison: 5,5-Diphenyl-2(5H)-furanone is unique due to its furanone core structure, which imparts different chemical and biological properties compared to similar compounds like 5,5-Diphenylhydantoin and 5,5-Diphenyl-2-thiohydantoin. While all these compounds share the diphenyl substitution, the core structure significantly influences their reactivity and applications .

Properties

IUPAC Name

5,5-diphenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLXVOZLUMBPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225755
Record name 5,5-Diphenyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-77-2
Record name 4,4-Diphenyl-2-butenolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diphenylbutenolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Diphenyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIPHENYL-2-BUTENOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1LO7D58NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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